molecular formula C7H10OS B14472548 2-(Ethoxymethyl)thiophene CAS No. 68100-12-9

2-(Ethoxymethyl)thiophene

Cat. No.: B14472548
CAS No.: 68100-12-9
M. Wt: 142.22 g/mol
InChI Key: WYPGYMNZQXKDRR-UHFFFAOYSA-N
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Description

2-(Ethoxymethyl)thiophene is a thiophene derivative featuring an ethoxymethyl (-CH₂-O-CH₂CH₃) substituent at the 2-position of the thiophene ring. Thiophene, a five-membered heterocycle containing sulfur, is widely studied for its electronic properties and versatility in pharmaceuticals, agrochemicals, and materials science . The ethoxymethyl group introduces both steric bulk and moderate polarity due to the ether oxygen, which can enhance solubility in polar solvents compared to purely alkyl-substituted analogs.

Properties

CAS No.

68100-12-9

Molecular Formula

C7H10OS

Molecular Weight

142.22 g/mol

IUPAC Name

2-(ethoxymethyl)thiophene

InChI

InChI=1S/C7H10OS/c1-2-8-6-7-4-3-5-9-7/h3-5H,2,6H2,1H3

InChI Key

WYPGYMNZQXKDRR-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethyl)thiophene typically involves the introduction of an ethoxymethyl group to a thiophene ring. One common method is the reaction of thiophene with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiophene ring can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogenating agents, Friedel-Crafts acylation reagents.

Major Products Formed

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Halogenated thiophenes, acylated thiophenes.

Scientific Research Applications

2-(Ethoxymethyl)thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethoxymethyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, thiophene derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory processes . The ethoxymethyl group may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Thiophene derivatives exhibit diverse properties depending on their substituents. Below is a comparative analysis of 2-(ethoxymethyl)thiophene with structurally or functionally related compounds:

2-Ethylthiophene

  • Substituent : Ethyl (-CH₂CH₃) at the 2-position.
  • Key Properties : Lower polarity than this compound due to the absence of an ether oxygen. This results in higher hydrophobicity and reduced solubility in polar solvents.
  • Applications : Used in organic synthesis as a building block for polymers and small molecules .
  • Contrast : The ethyl group lacks hydrogen-bonding capability, limiting its utility in aqueous-phase reactions compared to ethoxymethyl derivatives.

2-Acetyl-3-methylthiophene

  • Substituents : Acetyl (-COCH₃) and methyl (-CH₃) groups at the 2- and 3-positions, respectively.
  • Key Properties : The electron-withdrawing acetyl group reduces electron density on the thiophene ring, making it less reactive toward electrophilic substitution.
  • Applications: Serves as a precursor in nonlinear optical materials and medicinal chemistry .
  • Contrast : Unlike the electron-donating ethoxymethyl group, the acetyl group directs reactivity toward nucleophilic attacks, enabling distinct synthetic pathways.

2-(Phenylthio)thiophene

  • Substituent : Phenylthio (-S-C₆H₅) at the 2-position.
  • Key Properties : The bulky phenylthio group introduces steric hindrance and alters conjugation via sulfur-sulfur interactions.
  • Applications : Explored in conductive polymers and molecular electronics .
  • Contrast : While this compound prioritizes solubility, 2-(phenylthio)thiophene emphasizes electronic modulation for material science applications.

Natural Thiophene Derivatives from Pluchea indica

  • Examples : 2-(1,3-Pentadiynyl)-5-(4-acetoxy-3-hydroxybuta-1-ynyl)-thiophene .
  • Key Properties : Complex substituents (e.g., diynyl, acetoxy) confer antitumor and antimicrobial activities.
  • Applications: Natural derivatives show promise as leads for anticancer agents, particularly against HL-60 leukemia and Bel-7402 hepatocellular carcinoma .
  • Contrast : Synthetic this compound may lack the bioactivity of natural analogs but offers tunability for drug design.

Thiophene Fentanyl Hydrochloride

  • Structure : A pharmaceutical compound incorporating a thiophene moiety.
  • Key Properties : Binds to opioid receptors, demonstrating the role of thiophene in enhancing drug-receptor interactions.
  • Applications : Investigated for pain management, though toxicological profiles remain understudied .
  • Contrast : this compound’s simpler structure could serve as a scaffold for safer analogs.

Data Table: Comparative Overview of Thiophene Derivatives

Compound Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
This compound Ethoxymethyl (2-) C₇H₁₀OS 142.21 Moderate polarity, electron-donating Pharmaceutical intermediates -
2-Ethylthiophene Ethyl (2-) C₆H₈S 112.19 Hydrophobic, low polarity Organic synthesis
2-Acetyl-3-methylthiophene Acetyl, methyl (2,3-) C₇H₈OS 140.20 Electron-withdrawing, reactive Nonlinear optical materials
2-(Phenylthio)thiophene Phenylthio (2-) C₁₀H₈S₂ 192.30 Bulky, sulfur-mediated conjugation Conductive polymers
Thiophene fentanyl HCl Complex substituents C₂₄H₂₆N₂OS•HCl 423.00 Opioid receptor binding Analgesics

Research Findings and Trends

  • Electronic Effects : Ethoxymethyl groups enhance electron density on thiophene, favoring electrophilic substitutions at the 5-position .
  • Solubility : Ether-containing substituents improve aqueous solubility compared to alkyl or aryl analogs, critical for drug delivery .
  • Biological Activity : Natural thiophenes from Pluchea indica exhibit antitumor effects, suggesting synthetic derivatives like this compound could be optimized for medicinal use .
  • Material Science : Thiophene derivatives with electron-donating groups are pivotal in organic semiconductors and light-emitting diodes .

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